N-nitrosodimethylamine

Ames test mutagenicity nitrosamine impurity

Procure high-purity N-Nitrosodimethylamine (NDMA; CAS 62-75-9) Certified Reference Materials (CRMs) for accurate, compound-specific nitrosamine impurity analysis. NDMA is a Category 1B carcinogen and ICH M7 'cohort of concern' mutagen with a regulatory acceptable intake limit of 96 ng/day, demanding high-sensitivity quantification. Unlike NDEA (CYP2A6-dependent) or NDBA, NDMA is preferentially bioactivated by CYP2E1, making it irreplaceable for mechanistic toxicology studies and enhanced Ames test positive controls. ISO 17034/ISO/IEC 17025-certified CRMs (e.g., 5000 µg/mL in methanol) ensure metrological traceability. NDMA is the uniquely appropriate chemical inducer for hepatic hemangiosarcoma research—a tumor spectrum not shared by NDEA (hepatocellular carcinoma) or NDPA (esophageal tumors).

Molecular Formula C2H6N2O
C2H6N2O
(CH3)2NN=O
Molecular Weight 74.08 g/mol
CAS No. 62-75-9
Cat. No. B125725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-nitrosodimethylamine
CAS62-75-9
SynonymsDimethylnitrosamine
N Nitrosodimethylamine
N-nitrosodimethylamine
NDMA Nitrosodimethylamine
Nitrosodimethylamine
Nitrosodimethylamine, NDMA
Molecular FormulaC2H6N2O
C2H6N2O
(CH3)2NN=O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCN(C)N=O
InChIInChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3
InChIKeyUMFJAHHVKNCGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Infinitely soluble in water at 23-25 °C
Soluble in all common organic solvents and in lipids
Very soluble in water, alcohol, ether
Miscible with methylene chloride, vegetable oils
Soluble in ethanol, ethyl ether, and chloroform;  soluble in water.
1000 mg/mL at 24 °C
Solubility in water: very good
Soluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodimethylamine (NDMA) CAS 62-75-9: Technical Procurement Baseline for Reference Standards and Impurity Control


N-Nitrosodimethylamine (NDMA; CAS 62-75-9) is a small, volatile dialkyl nitrosamine that functions as a potent DNA-alkylating mutagen and multi-organ carcinogen requiring cytochrome P450-mediated α-hydroxylation for bioactivation [1]. NDMA is classified as a Carcinogen Category 1B and belongs to the ICH M7 'cohort of concern' due to its high mutagenic and carcinogenic potency [2]. It is widely utilized as an analytical reference standard for impurity quantification in pharmaceuticals and environmental monitoring, with certified reference materials (CRMs) available at defined concentrations (e.g., 5000 µg/mL in methanol) and produced under ISO 17034/ISO/IEC 17025 standards .

NDMA vs. Structural Analogs: Critical Reasons Generic Substitution Fails in Nitrosamine Procurement


Despite sharing the N-nitroso functional group, dialkyl nitrosamines exhibit profound quantitative differences in mutagenic potency, carcinogenic target organ specificity, and cytochrome P450 metabolic activation pathways [1]. For example, NDMA is bioactivated predominantly by CYP2E1, whereas the ethyl analog N-nitrosodiethylamine (NDEA) relies heavily on CYP2A6, leading to divergent interindividual variability in human metabolic activation and distinct DNA adduct profiles [2]. Furthermore, the carcinogenic potency (TD50) and tumor spectrum induced by NDMA differ markedly from analogs such as NDEA and N-nitrosodibutylamine (NDBA) [3]. Consequently, substituting NDMA with another nitrosamine in analytical reference standards or toxicological risk assessments is not scientifically valid; accurate quantitation and risk evaluation demand compound-specific certified reference materials and distinct analytical methods [4].

Quantitative Differentiation Evidence: NDMA vs. NDEA, NDBA, NPIP for Scientific Procurement Decisions


Mutagenic Potency: NDMA vs. NDEA in the Enhanced Ames Test with Hamster Liver S9

In a head-to-head enhanced Ames test study using the optimal pre-incubation method (30 min) with hamster-induced liver S9 and Salmonella typhimurium TA100 and TA1535 strains, both NDMA and N-nitrosodiethylamine (NDEA) exhibited clear mutagenicity [1]. While the study does not provide a direct fold-difference value, quantitative benchmark dose modeling confirmed that the optimized assay conditions (hamster S9 + pre-incubation) yield the highest sensitivity for detecting NDMA's mutagenic potency compared to standard plate incorporation methods, which have historically yielded false negatives [1].

Ames test mutagenicity nitrosamine impurity

Carcinogenic Potency (TD50): NDMA vs. NDEA in Rat Carcinogenicity Database

Cross-study comparison of TD50 (tumorigenic dose rate for 50% of animals) values derived from the Lhasa Carcinogenicity Database reveals a significant difference in potency between NDMA and NDEA. The TD50 for NDMA is 0.0879 mg/kg/day, whereas for NDEA it is 0.0349 mg/kg/day, indicating that NDEA is approximately 2.5-fold more potent as a carcinogen than NDMA [1]. This difference is corroborated by a 1991 chronic study that found NDEA to be about 2-3 times as potent as NDMA at moderately low doses [2].

carcinogenicity TD50 risk assessment

Cytochrome P450 Metabolic Activation: NDMA (CYP2E1) vs. NDEA (CYP2A6)

Direct head-to-head immunoinhibition studies in mouse liver microsomes demonstrate that NDMA and NDEA are preferentially activated by distinct cytochrome P450 isoforms. An anti-Cyp2a-5 antibody inhibited up to 90% of NDEA dealkylation but only up to 40% of NDMA dealkylation; conversely, anti-Cyp2e-1 antibody inhibited NDMA dealkylation more strongly [1]. Kinetic analysis revealed a 208-fold difference in Ki values: NDMA Ki = 2.7 mM vs. NDEA Ki = 0.013 mM for Cyp2a-5, indicating much higher affinity of NDEA for this enzyme [2].

metabolic activation CYP2E1 CYP2A6

Tumor Spectrum and Organ Specificity: NDMA vs. NDEA in Fischer Rats

A direct comparative carcinogenicity study in Fischer rats fed equivalent doses of NDMA and NDEA in drinking water revealed a stark divergence in tumor types. NDMA induced almost exclusively hemangiosarcomas of the liver, whereas NDEA gave rise to a high incidence of hepatocellular carcinomas; all NDEA-treated animals also developed esophageal tumors [1]. This organ-specific carcinogenicity profile is a key differentiator not shared by other aliphatic nitrosamines like N-nitrosodi-n-propylamine (NDPA), which induced only esophageal and forestomach tumors under the same conditions [1].

tumor spectrum hemangiosarcoma hepatocellular carcinoma

Regulatory Acceptable Intake (AI) Limits: NDMA vs. NDEA and Total Nitrosamines

Under ICH M7 guidelines for the 'cohort of concern', the compound-specific acceptable intake (AI) for NDMA is set at 96 ng/day, calculated from its TD50 value of 0.0959 mg/kg/day using linear extrapolation to a 1:100,000 cancer risk [1]. In contrast, the AI for NDEA is more stringent at 26.5 ng/day, reflecting its higher carcinogenic potency (lower TD50) [2]. These distinct numerical limits have direct procurement implications: analytical methods for NDMA must be validated to detect and quantify this specific nitrosamine at or below 96 ng/day in the context of the maximum daily dose of the drug product, whereas methods for NDEA require even higher sensitivity.

acceptable intake ICH M7 nitrosamine limit

Certified Reference Material (CRM) Specification: NDMA vs. Class Analogs for Analytical Method Validation

NDMA certified reference materials (CRMs) are available as ready-to-use solutions (e.g., 5000 µg/mL in methanol, TraceCERT®) produced and certified under ISO 17034 and ISO/IEC 17025 . Each lot is supplied with a comprehensive Certificate of Analysis (CoA) detailing certified purity, uncertainty, and metrological traceability to SI units via mass balance [1]. In contrast, many other nitrosamines (e.g., NPIP, NDBA) may only be available as neat materials requiring in-house preparation and purity verification, introducing additional sources of analytical error. The availability of a ready-to-use, ISO-accredited CRM for NDMA reduces method development time and ensures data comparability across laboratories, a key differentiator for procurement in regulated environments.

CRM reference standard ISO 17034

NDMA CAS 62-75-9: Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Quantification of NDMA as a Process Impurity in Pharmaceutical APIs (e.g., Sartans, Metformin) via LC-MS/MS or GC-MS/MS

NDMA's regulatory acceptable intake limit of 96 ng/day [1] necessitates the use of high-purity certified reference materials for accurate quantification in drug substances and products. The availability of ISO 17034-certified NDMA CRMs (e.g., 5000 µg/mL in methanol) ensures metrological traceability and method accuracy . The compound's preferential metabolic activation by CYP2E1 [2] also informs the selection of appropriate internal standards (e.g., NDMA-d6) for stable isotope dilution assays.

Mechanistic Toxicology Studies Investigating CYP2E1-Dependent Bioactivation and DNA Alkylation

Research laboratories focused on nitrosamine toxicology utilize NDMA as a prototypical CYP2E1 substrate to dissect the molecular mechanisms of α-hydroxylation, denitrosation, and DNA methylation [2]. The quantitative evidence showing that NDMA's dealkylation is inhibited up to 40% by anti-Cyp2a-5 antibody (vs. 90% for NDEA) [2] makes NDMA the preferred compound for studies requiring a relatively 'clean' CYP2E1-dependent activation model, unlike NDEA which involves multiple CYP isoforms.

In Vivo Carcinogenicity Studies Focused on Liver Hemangiosarcoma Induction

For research programs investigating the pathogenesis of hepatic hemangiosarcomas—a rare vascular tumor—NDMA is the uniquely appropriate chemical inducer. Comparative carcinogenicity data demonstrate that NDMA induces almost exclusively hemangiosarcomas of the liver in Fischer rats, a tumor spectrum not shared by NDEA (which induces hepatocellular carcinomas) or NDPA (which induces esophageal/forestomach tumors) [3]. This tumor-type specificity makes NDMA irreplaceable for mechanistic studies on angiosarcoma development.

Validation of Enhanced Ames Test Protocols for Nitrosamine Impurity Assessment

Given historical discordance in Ames test results for nitrosamines, regulatory agencies now expect the use of enhanced protocols. NDMA serves as a critical positive control for validating these enhanced Ames test conditions (30-min pre-incubation with hamster liver S9) [4]. Procuring NDMA analytical standards with documented purity is essential for establishing assay sensitivity and demonstrating that the optimized method reliably detects this 'cohort of concern' mutagen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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